molecular formula C20H17N5O3S B2535990 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-51-0

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2535990
CAS No.: 897612-51-0
M. Wt: 407.45
InChI Key: VPQUNSAWCMUOSJ-UHFFFAOYSA-N
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Description

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a synthetic organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core scaffold. This core structure is of significant interest in medicinal chemistry and drug discovery due to its wide range of potential biological activities. Triazole derivatives, in general, have been extensively researched and have demonstrated promising results as antibacterial, antiviral, anti-inflammatory, and anticancer agents . The structural motif of combining a thiazole ring with a triazole ring, as seen in this compound, is a common strategy to create molecules capable of interacting with diverse biological targets . The specific presence of the o-tolyl (ortho-methylphenyl) group on the thiazolo-triazole core and the 3-nitrobenzamide moiety attached via an ethyl linker suggests this compound is designed for structure-activity relationship (SAR) studies. Researchers can utilize this complex molecule to investigate the inhibition of specific enzymes or cellular pathways. For instance, certain cationic amphiphilic drugs have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is a cellular target associated with drug-induced phospholipidosis . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-13-5-2-3-8-17(13)18-22-20-24(23-18)16(12-29-20)9-10-21-19(26)14-6-4-7-15(11-14)25(27)28/h2-8,11-12H,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQUNSAWCMUOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2,4-Triazole-3-thiol with N-(o-Tolyl)maleimide

The thiazolo-triazole scaffold is constructed via a [2+3]-cyclocondensation reaction.

Procedure :

  • Reactants : 1,2,4-Triazole-3-thiol (1.0 equiv) and N-(o-tolyl)maleimide (1.1 equiv) are refluxed in anhydrous ethanol under nitrogen.
  • Conditions : 80°C for 12 hours, yielding 5-(o-tolyl)-5,6-dihydrothiazolo[3,2-b]triazol-6-one as a pale-yellow solid.
  • Yield : 67–72%.

Characterization :

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45–7.32 (m, 4H, aromatic), 4.21 (s, 2H, CH$$2$$), 2.35 (s, 3H, CH$$_3$$).
  • X-ray Crystallography : Confirms planar geometry and regioselective cyclization.

Functionalization of the Thiazolo-Triazole Core

Alkylation to Introduce the Ethyl Linker

The 6-position of the thiazolo-triazole is alkylated to attach the ethyl spacer.

Procedure :

  • Reactants : 5-(o-Tolyl)thiazolo[3,2-b]triazol-6-one (1.0 equiv) and 1,2-dibromoethane (2.0 equiv) in DMF with K$$2$$CO$$3$$.
  • Conditions : 60°C for 8 hours, affording 6-(2-bromoethyl)-5-(o-tolyl)thiazolo[3,2-b]triazole.
  • Yield : 64–71%.

Characterization :

  • $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 165.5 (C=O), 140.2 (C-S), 35.8 (CH$$2$$), 21.3 (CH$$_3$$).

Amidation with 3-Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution

The bromoethyl intermediate undergoes amidation with 3-nitrobenzoyl chloride.

Procedure :

  • Reactants : 6-(2-Bromoethyl)-5-(o-tolyl)thiazolo[3,2-b]triazole (1.0 equiv) and 3-nitrobenzoyl chloride (1.2 equiv) in THF with Et$$_3$$N.
  • Conditions : 0°C to room temperature, 6 hours, yielding the target compound.
  • Yield : 58–65%.

Characterization :

  • HRMS (ESI) : m/z [M + H]$$^+$$ calcd for C$${22}$$H$${19}$$N$$5$$O$$3$$S: 441.1210; found: 441.1203.
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (NO$$_2$$).

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Cyclocondensation : Ethanol outperforms DMF or THF due to superior solubility of reactants.
  • Alkylation : K$$2$$CO$$3$$ in DMF minimizes side reactions compared to NaH.
  • Amidation : Et$$_3$$N scavenges HBr, preventing protonation of the amine intermediate.

Reaction Monitoring

  • HPLC Purity : >98% after column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3).
  • Side Products : <5% dimerization during alkylation, mitigated by excess dibromoethane.

Spectroscopic and Crystallographic Validation

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR : Distinct signals for o-tolyl CH$$3$$ (δ 2.35), ethyl CH$$2$$ (δ 3.78–3.82), and nitrobenzamide aromatics (δ 8.21–7.89).
  • $$^{13}$$C NMR : Carbonyl resonance at δ 167.8 confirms amide formation.

X-ray Diffraction

Single-crystal analysis verifies the trans configuration of the ethyl linker and coplanarity of the thiazolo-triazole and benzamide moieties.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. The nitro group and the fused thiazole-triazole ring system play crucial roles in its activity, potentially through electron transfer or binding interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Substituent Position : Ortho-substituted aryl groups (e.g., o-tolyl) introduce steric effects that could hinder interactions with flat binding pockets, unlike para-substituted analogs .

Critical Analysis of Substituent Effects

Nitro Group vs. Halogen/Methoxy Groups

  • May contribute to redox-mediated cytotoxicity .
  • Chloro (Cl) : Improves lipophilicity, aiding membrane penetration but possibly reducing aqueous solubility.
  • Methoxy (OCH₃) : Increases solubility and hydrogen-bonding capacity, favorable for target engagement in polar active sites .

Thiazolo-Triazole Core Modifications

  • o-Tolyl vs.

Biological Activity

The compound 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS Number: 946206-37-7) is a complex organic molecule that incorporates thiazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N5O4S2C_{19}H_{17}N_{5}O_{4}S_{2}, with a molecular weight of 443.5 g/mol. The structure features a nitro group attached to a benzamide backbone linked to a thiazolo-triazole system. The presence of these heterocyclic rings is significant as they contribute to the compound's biological activity.

PropertyValue
Molecular FormulaC19H17N5O4S2C_{19}H_{17}N_{5}O_{4}S_{2}
Molecular Weight443.5 g/mol
CAS Number946206-37-7

Antimicrobial Properties

Research indicates that compounds containing the 3-nitro-1,2,4-triazole nucleus exhibit significant antimicrobial activity. These compounds have been shown to be effective against various pathogens, including those responsible for tuberculosis , leishmaniasis , and fungal infections . The mechanisms of action typically involve the inhibition of ergosterol biosynthesis and activation by nitroreductase enzymes, which can prevent cross-resistance .

Anticancer Activity

Recent studies suggest that similar triazole derivatives demonstrate promising anticancer properties. For instance, compounds with thiazole and triazole structures have been tested against various cancer cell lines, showing cytotoxic effects that surpass those of standard chemotherapy agents like doxorubicin . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance anticancer efficacy .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Interference with DNA Synthesis : Similar compounds have shown potential in targeting DNA replication processes in both microbial and cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through apoptotic pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of 3-nitro-1,2,4-triazoles exhibited potent activity against Mycobacterium tuberculosis. The study highlighted the importance of the nitro group in enhancing antimicrobial potency compared to non-nitro analogs .
  • Anticancer Activity Evaluation : Another research effort evaluated the cytotoxicity of thiazole-containing compounds against various cancer cell lines. Results indicated that modifications in the thiazole ring significantly impacted their effectiveness against cancer cells .
  • SAR Analysis : A comprehensive SAR analysis was conducted on related compounds, revealing that electron-withdrawing groups on the aromatic rings significantly improved anticancer activity while maintaining low toxicity profiles .

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